molecular formula C14H12N4S2 B12451860 2-(methylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-5-amine

2-(methylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-5-amine

Cat. No.: B12451860
M. Wt: 300.4 g/mol
InChI Key: GNYCKVTUXTWHSM-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-5-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-5-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazole ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.

    Attachment of the phenyl group: The phenyl group can be introduced via a substitution reaction.

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials.

    Introduction of the methylsulfanyl group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield a sulfoxide or sulfone derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-4-amine
  • 2-(methylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-6-amine

Uniqueness

The uniqueness of 2-(methylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-5-amine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C14H12N4S2

Molecular Weight

300.4 g/mol

IUPAC Name

N-(2-methylsulfanylpyrimidin-5-yl)-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H12N4S2/c1-19-13-15-7-11(8-16-13)17-14-18-12(9-20-14)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18)

InChI Key

GNYCKVTUXTWHSM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C=N1)NC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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